molecular formula C12H14F3NO2S B263101 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine

1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine

Cat. No. B263101
M. Wt: 293.31 g/mol
InChI Key: CBSJSEIGPVXOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine, commonly known as TFPS, is a chemical compound used in scientific research. TFPS is a sulfonamide derivative and is widely used as a potent inhibitor of various ion channels, enzymes, and receptors.

Mechanism of Action

TFPS acts as an inhibitor of various ion channels, enzymes, and receptors. It binds to the target protein and blocks its function. For example, TFPS binds to the Nav1.7 channel and prevents the influx of sodium ions, which results in the inhibition of pain sensation.
Biochemical and Physiological Effects
TFPS has various biochemical and physiological effects depending on the target protein. For example, inhibition of Nav1.7 channel by TFPS results in the inhibition of pain sensation. Inhibition of TRPV1 channel by TFPS results in the inhibition of pain and temperature sensation. Inhibition of carbonic anhydrase by TFPS results in the inhibition of the enzyme's function, which is involved in acid-base balance in the body.

Advantages and Limitations for Lab Experiments

TFPS has several advantages for lab experiments. It is a potent inhibitor of various ion channels, enzymes, and receptors, which makes it an excellent tool for studying their function. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, TFPS has some limitations for lab experiments. It is a sulfonamide derivative, which may cause unwanted interactions with other proteins in the body. It is also relatively expensive compared to other inhibitors, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of TFPS in scientific research. One potential application is the study of the function of Nav1.7 channel in pain sensation. TFPS can be used to develop new drugs that target Nav1.7 channel for the treatment of chronic pain.
Another potential application is the study of the function of TRPV1 channel in various physiological processes. TFPS can be used to develop new drugs that target TRPV1 channel for the treatment of pain and temperature-related disorders.
In addition, TFPS can be used to study the function of other ion channels, enzymes, and receptors. This may lead to the development of new drugs for the treatment of various diseases.
Conclusion
In conclusion, 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine is a chemical compound used in scientific research as a potent inhibitor of various ion channels, enzymes, and receptors. TFPS is synthesized using a two-step process and is used in various scientific research fields, including neuroscience, pharmacology, and toxicology. TFPS acts as an inhibitor of the target protein and has various biochemical and physiological effects. TFPS has several advantages and limitations for lab experiments and has several future directions for scientific research.

Synthesis Methods

TFPS can be synthesized using a two-step process. In the first step, 3-(Trifluoromethyl)benzenesulfonyl chloride is reacted with piperidine in the presence of a base such as triethylamine. The reaction yields 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine as the final product. The purity of the product can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

TFPS is used in various scientific research fields, including neuroscience, pharmacology, and toxicology. It is commonly used as a tool to study the function of ion channels, enzymes, and receptors. TFPS is a potent inhibitor of the voltage-gated sodium channel Nav1.7, which is involved in pain sensation. It is also an inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain and temperature sensation.
In addition, TFPS is used as a tool to study the function of enzymes such as carbonic anhydrase and β-lactamase. It is also used as a ligand for the study of G protein-coupled receptors such as the dopamine D3 receptor.

properties

Molecular Formula

C12H14F3NO2S

Molecular Weight

293.31 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine

InChI

InChI=1S/C12H14F3NO2S/c13-12(14,15)10-5-4-6-11(9-10)19(17,18)16-7-2-1-3-8-16/h4-6,9H,1-3,7-8H2

InChI Key

CBSJSEIGPVXOAY-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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